molecular formula C10H12N2O2 B15326919 1,3-dicyclopropyl-1H-pyrazole-4-carboxylic acid

1,3-dicyclopropyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B15326919
M. Wt: 192.21 g/mol
InChI Key: HVHSCBKCTZNPQA-UHFFFAOYSA-N
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Description

1,3-dicyclopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dicyclopropyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable diketone or β-keto ester. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,3-dicyclopropyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-dicyclopropyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dicyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dicyclopropyl-1H-pyrazole-4-carboxylic acid is unique due to its dicyclopropyl substituents, which impart specific steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1,3-dicyclopropylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-5-12(7-3-4-7)11-9(8)6-1-2-6/h5-7H,1-4H2,(H,13,14)

InChI Key

HVHSCBKCTZNPQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C=C2C(=O)O)C3CC3

Origin of Product

United States

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